Benzenepropanoic acid, 2,5-dihydroxy-

Description

Context within Phenylpropanoid Chemical Class

Benzenepropanoic acid, 2,5-dihydroxy- belongs to the broad class of natural compounds known as phenylpropanoids. Phenylpropanoids are a diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine through the shikimate pathway. wikipedia.org This pathway is a major route for the biosynthesis of aromatic compounds in plants. numberanalytics.comnumberanalytics.com

The basic carbon skeleton of phenylpropanoids is a C6-C3 unit, which consists of a six-carbon aromatic phenyl group and a three-carbon propene tail. wikipedia.org The phenylpropanoid pathway gives rise to a vast array of secondary metabolites, including flavonoids, monolignols, phenolic acids, stilbenes, and coumarins. nih.govnih.gov These compounds play crucial roles in plant physiology, including defense against pathogens and UV radiation, structural support (as components of lignin), and pigmentation. nih.gov Benzenepropanoic acid, 2,5-dihydroxy-, as a hydroxylated derivative of a phenylpropanoic acid, fits within this classification.

Structural Isomerism and Related Dihydroxybenzenepropanoic Acids

Benzenepropanoic acid, 2,5-dihydroxy- is one of several structural isomers of dihydroxybenzenepropanoic acid. These isomers share the same molecular formula (C9H10O4) but differ in the positions of the two hydroxyl groups on the benzene (B151609) ring. This difference in substitution patterns can lead to variations in their chemical and biological properties. Other notable isomers include:

Benzenepropanoic acid, 2,3-dihydroxy- : In this isomer, the hydroxyl groups are located at the 2 and 3 positions of the benzene ring. nih.gov It is also known as 3-(2,3-dihydroxyphenyl)propanoic acid. nih.govachemblock.com

Benzenepropanoic acid, 3,4-dihydroxy- : Commonly known as dihydrocaffeic acid, this isomer has hydroxyl groups at the 3 and 4 positions. nih.gov It is a metabolite of caffeic acid and is recognized for its antioxidant properties. nih.gov

The table below provides a comparative overview of these structural isomers.

| Property | Benzenepropanoic acid, 2,5-dihydroxy- | Benzenepropanoic acid, 2,3-dihydroxy- | Benzenepropanoic acid, 3,4-dihydroxy- |

| IUPAC Name | 3-(2,5-dihydroxyphenyl)propanoic acid nih.gov | 3-(2,3-dihydroxyphenyl)propanoic acid nih.gov | 3-(3,4-dihydroxyphenyl)propanoic acid nih.gov |

| Synonyms | 2,5-Dihydroxyhydrocinnamic acid nih.gov | 2,3-Dihydroxyphenylpropionic acid nih.gov | Dihydrocaffeic acid nih.gov |

| CAS Number | 10538-47-3 nih.gov | 3714-73-6 nih.gov | 1078-61-1 nih.gov |

| Molecular Formula | C9H10O4 nih.gov | C9H10O4 nih.gov | C9H10O4 nih.gov |

| Molecular Weight | 182.17 g/mol nih.gov | 182.17 g/mol nih.gov | 182.17 g/mol nih.gov |

Chemical Synthesis Approaches

Classical organic chemistry provides a foundational framework for constructing the benzenepropanoic acid scaffold and its derivatives. These methods are often characterized by their versatility and scalability.

Ester derivatives of benzenepropanoic acids are frequently synthesized for various applications, including their use as intermediates in the creation of more complex molecules. ontosight.aiontosight.ai The primary method for creating these esters is through the esterification of the corresponding carboxylic acid.

For instance, the synthesis of analogs like Benzenepropanoic acid, 2,5-dimethoxy-, methyl ester and its ethyl ester counterpart typically involves the reaction of 2,5-dimethoxybenzenepropanoic acid with the respective alcohol (methanol or ethanol). ontosight.aiontosight.ai This reaction is commonly catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. ontosight.ai The use of dried Dowex H+ cation-exchange resin, sometimes in combination with sodium iodide (NaI), has been presented as an effective, high-yielding, and environmentally friendly approach for various esterification reactions. nih.gov This method is noted for its simple procedure and the reusability of the resin catalyst. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2,5-Dimethoxybenzenepropanoic acid | Ethanol | Sulfuric Acid / Hydrochloric Acid | Benzenepropanoic acid, 2,5-dimethoxy-, ethyl ester | ontosight.ai |

| Tropic acid | Methanol (B129727) | Dried Dowex 50W-X8 / NaI | 3-Hydroxy-2-phenylpropanoic acid methyl ester | nih.gov |

| Cinnamic acid | Butanol | Novozym 435 | Butyl cinnamate | medcraveonline.com |

This table presents examples of esterification reactions for benzenepropanoic acid derivatives and related compounds.

The construction of the core 2,5-dihydroxy-benzenepropanoic acid structure can be approached through several synthetic routes. A common strategy involves the modification of a pre-existing hydroquinone (B1673460) (1,4-dihydroxybenzene) framework.

One potential pathway is the Fries rearrangement. For example, 2,5-dihydroxyacetophenone can be prepared in good yield via the Fries rearrangement of hydroquinone dipropionate. orgsyn.org This suggests a similar approach could be viable for introducing the propanoic acid side chain onto the hydroquinone ring. Another method involves the direct reaction of hydroquinone with acetic acid in the presence of zinc chloride to produce 2,5-dihydroxyacetophenone. orgsyn.org

Furthermore, acid-catalyzed condensation reactions represent another strategy. For instance, 2,5-dihydroxy-3-(indol-3-yl)benzoquinones can be synthesized through the acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone, followed by hydrolysis. researchgate.net While this produces a more complex analog, it demonstrates the utility of condensation reactions for building upon the dihydroxy-benzene core.

Chemo-Enzymatic and Biocatalytic Synthesis

The integration of biological catalysts, such as enzymes, into synthetic pathways offers significant advantages, including high regio- and stereoselectivity, mild reaction conditions, and reduced environmental impact. gsa.ac.uknih.govrjpbr.com These methods are increasingly valuable for producing optically pure compounds. gsa.ac.uk

Asymmetric reduction is a key technique for creating chiral centers with high enantioselectivity. In the context of benzenepropanoic acid analogs, this is particularly relevant for the synthesis of enantiomerically pure compounds.

A notable method is the copper-hydride (CuH)-catalyzed asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds. nih.gov This technique has been successfully applied to substrates containing β-nitrogen substituents, allowing for the synthesis of various β-azaheterocyclic acid derivatives in excellent yields and high enantioselectivity. nih.gov Similarly, the CuH-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids can produce β-chiral aldehydes, which are valuable synthetic intermediates. researchgate.net These methods could be adapted to produce chiral derivatives of Benzenepropanoic acid, 2,5-dihydroxy-.

| Catalyst System | Substrate Type | Product Type | Key Feature | Reference |

| Chiral Copper-Hydride | α,β-unsaturated esters with β-nitrogen substituents | β-amino acid derivatives | High enantioselectivity | nih.gov |

| Copper Hydride (CuH) | α,β-unsaturated carboxylic acids | β-chiral aldehydes | Broad functional group tolerance | researchgate.net |

This table summarizes key aspects of asymmetric reduction methods applicable to the synthesis of chiral benzenepropanoic acid analogs.

Enzymes can catalyze a wide range of transformations useful in organic synthesis. gsa.ac.uknih.gov Biocatalysis can be performed using either isolated enzymes or whole-cell systems. gsa.ac.uk

Lipases are frequently used for kinetic resolution of racemic mixtures. For example, lipase (B570770) B from Candida antarctica is a highly efficient catalyst for the regioselective esterification of chlorohydrins, a key step in the chemo-enzymatic synthesis of the β-blocker (S)-betaxolol. ntnu.no This demonstrates the potential for using lipases to resolve racemic intermediates in the synthesis of chiral benzenepropanoic acid derivatives.

Decarboxylases also offer unique synthetic possibilities. The enzymatic carboxylation of resorcinol (B1680541) to 2,6-dihydroxybenzoic acid using a decarboxylase from Rhizobium sp. highlights a reversible reaction that can be driven towards product formation by in situ product removal. mdpi.com This type of enzymatic transformation could potentially be applied to phenolic precursors to introduce the carboxylic acid moiety.

Purification Techniques in Synthetic Chemistry

The isolation and purification of the final product are critical steps in any synthetic process. For carboxylic acids like Benzenepropanoic acid, 2,5-dihydroxy-, a combination of techniques is typically employed to achieve high purity. lookchem.comwikipedia.org

A standard procedure for purifying solid carboxylic acids involves several steps. lookchem.com Initially, impurities can be removed by dissolving the crude product in an aqueous alkali solution and extracting it with an organic solvent like diethyl ether. The aqueous layer is then acidified, causing the carboxylic acid to precipitate or be extracted into a fresh portion of organic solvent. lookchem.com

Further purification is often achieved through recrystallization from suitable solvents, such as water, alcohols, or toluene. lookchem.comwikipedia.org This process separates the desired compound from soluble impurities based on differences in solubility at varying temperatures. wikipedia.org For aromatic carboxylic acids, conversion to their sodium salts, recrystallization from hot water, and subsequent reconversion to the free acid is also an effective method. lookchem.com Other common laboratory purification techniques include filtration, centrifugation, liquid-liquid extraction, and chromatography. wikipedia.org

Structure

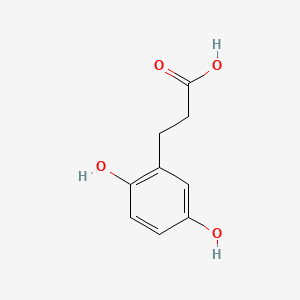

2D Structure

Properties

IUPAC Name |

3-(2,5-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,10-11H,1,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAWOFKHXXVVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147104 | |

| Record name | Benzenepropanoic acid, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-47-3 | |

| Record name | Hydrocinnamic acid, 2,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYHYDROCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTE9205NHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Benzenepropanoic Acid, 2,5 Dihydroxy and Analogs

Chromatographic Separation Methods

The separation and purification of Benzenepropanoic acid, 2,5-dihydroxy- and its structural analogs, such as isomeric dihydroxybenzoic acids, present significant challenges due to their similar physicochemical properties. helixchrom.comsielc.com Conventional separation techniques like standard reversed-phase high-performance liquid chromatography (HPLC) often provide inadequate resolution because these isomers possess very similar hydrophobicity. sielc.comhelixchrom.com To overcome this, advanced chromatographic strategies, particularly mixed-mode chromatography and high-speed counter-current chromatography (HSCCC), have been employed. helixchrom.comscispace.com

Mixed-mode chromatography is a powerful technique that leverages multiple retention mechanisms to achieve effective separation. helixchrom.comhelixchrom.com By utilizing stationary phases with both reversed-phase and ion-exchange properties, small differences in the hydrophobic and ionic characteristics of the isomers can be exploited to obtain good separation and peak shape. helixchrom.comsielc.comhelixchrom.com This approach has proven effective for separating various dihydroxybenzoic acid isomers, which often co-elute in standard reversed-phase or HILIC modes. helixchrom.comhelixchrom.com The method is robust, reproducible, and compatible with various detection techniques, including UV, mass spectrometry (MS), and evaporative light scattering detection (ELSD). helixchrom.comhelixchrom.com

High-Speed Counter-Current Chromatography (HSCCC) offers a viable alternative for preparative isolation. scispace.com As a liquid-liquid partition chromatography technique, HSCCC eliminates the issue of irreversible sample adsorption onto a solid support matrix. scispace.com A dual-rotation elution method in HSCCC has been successfully used to reduce separation time and enhance resolution for separating five different dihydroxybenzoic acid isomers. scispace.com

Several mixed-mode HPLC methods have been developed for the analysis of dihydroxy-aromatic acids. These methods utilize specialized columns that combine reversed-phase and ion-exchange functionalities. The selection of the mobile phase, including the organic modifier and buffer, is critical for achieving optimal separation.

For instance, various isomers of dihydroxybenzoic acid can be effectively separated using mixed-mode columns with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol), water, and an acid buffer (such as sulfuric acid or trifluoroacetic acid). sielc.comsielc.com Detection is typically performed using UV spectrophotometry at wavelengths around 250 nm or 255 nm. helixchrom.comsielc.com

The following tables summarize the conditions used in different mixed-mode HPLC separation methods for dihydroxybenzoic acid isomers, which are close analogs to Benzenepropanoic acid, 2,5-dihydroxy-.

| Parameter | Condition |

|---|---|

| Column | Newcrom B, 4.6x150 mm, 5 µm |

| Separation Mode | Mixed-Mode (Reversed-Phase and Ion-Exchange) |

| Mobile Phase | Acetonitrile (ACN) or Methanol (B129727) (MeOH), Water, and Sulfuric Acid (H₂SO₄) buffer |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 250 nm |

| Analytes | 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acid |

| Parameter | Condition |

|---|---|

| Column | Amaze TR, 4.6x50 mm, 3 µm |

| Separation Mode | Mixed-Mode (Reversed-Phase, Anion- and Cation-Exchange) |

| Mobile Phase | 20% Acetonitrile (ACN) with 15 mM Ammonium Formate (AmFm) pH 3 |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 255 nm |

| Analytes | 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoic acid |

| Parameter | Condition |

|---|---|

| Column | Primesep D, 4.6x150 mm, 5 µm |

| Separation Mode | Mixed-Mode |

| Mobile Phase | Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) buffer |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 250 nm |

| Analytes | 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoic acid |

HSCCC has been demonstrated as an efficient method for the preparative separation of small molecular isomers, including dihydroxybenzoic acids. scispace.com One study successfully separated five isomers using a dual-rotation elution method. scispace.com The choice of the two-phase solvent system is crucial for achieving separation. scispace.com

| Parameter | Condition |

|---|---|

| Technique | High-Speed Counter-Current Chromatography (HSCCC) with dual-rotation elution |

| Solvent System | n-hexane–ethyl acetate (B1210297)–methanol–water (1:5:1.5:5, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Revolution Speed | 700 rpm |

| Analytes Separated | 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acid |

| Elution Sequence | 2,6-, 3,5-, 3,4-, 2,3-, and 2,4-dihydroxybenzoic acid |

Analytical Characterization Techniques for Benzenepropanoic Acid, 2,5 Dihydroxy

Spectroscopic Methods

Spectroscopic techniques are paramount in the characterization of organic molecules. They rely on the interaction of electromagnetic radiation with the compound to generate spectra that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for Benzenepropanoic acid, 2,5-dihydroxy- is not widely available in peer-reviewed literature, the theoretical spectra can be predicted based on its known structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For Benzenepropanoic acid, 2,5-dihydroxy-, the structure suggests the presence of several unique proton signals. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. The aliphatic region would show two signals corresponding to the two methylene (B1212753) (-CH₂-) groups of the propanoic acid side chain. The protons of the two hydroxyl (-OH) groups and the single carboxylic acid (-COOH) proton would also produce signals, though their chemical shifts can be broad and variable depending on the solvent and concentration.

Based on the structure, the expected splitting patterns would arise from spin-spin coupling between adjacent, non-equivalent protons. For instance, the two aliphatic methylene groups would likely appear as triplets. The aromatic protons would exhibit more complex splitting patterns (e.g., doublets or doublet of doublets) due to coupling with their aromatic neighbors.

Table 1: Predicted ¹H NMR Data for Benzenepropanoic Acid, 2,5-Dihydroxy- (Note: These are theoretical predictions. Experimental values may vary.)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (Position 3) | ~6.5-6.8 | Doublet of Doublets (dd) | 1H |

| Aromatic CH (Position 4) | ~6.5-6.8 | Doublet (d) | 1H |

| Aromatic CH (Position 6) | ~6.6-6.9 | Doublet (d) | 1H |

| Aliphatic CH₂ (alpha to ring) | ~2.7-2.9 | Triplet (t) | 2H |

| Aliphatic CH₂ (alpha to COOH) | ~2.5-2.7 | Triplet (t) | 2H |

| Phenolic OH (Position 2) | Variable | Singlet (s, broad) | 1H |

| Phenolic OH (Position 5) | Variable | Singlet (s, broad) | 1H |

| Carboxylic Acid OH | Variable (>10) | Singlet (s, broad) | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and their chemical environment. In a proton-decoupled ¹³C NMR spectrum of Benzenepropanoic acid, 2,5-dihydroxy-, nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure. The carbonyl carbon of the carboxylic acid would appear furthest downfield (highest ppm value). The six carbons of the benzene ring would have distinct chemical shifts, with those attached to hydroxyl groups appearing at higher chemical shifts than those bonded only to carbon or hydrogen. The two aliphatic methylene carbons would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Benzenepropanoic Acid, 2,5-Dihydroxy- (Note: These are theoretical predictions. Experimental values may vary.)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~175-180 |

| Aromatic C-OH (Position 2) | ~148-152 |

| Aromatic C-OH (Position 5) | ~148-152 |

| Aromatic C (Position 1) | ~125-130 |

| Aromatic C-H (Position 6) | ~118-122 |

| Aromatic C-H (Position 4) | ~115-119 |

| Aromatic C-H (Position 3) | ~114-118 |

| Aliphatic CH₂ (alpha to COOH) | ~33-37 |

| Aliphatic CH₂ (alpha to ring) | ~28-32 |

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships. For Benzenepropanoic acid, 2,5-dihydroxy-, this would confirm the connectivity of the aliphatic side chain by showing a cross-peak between the two methylene signals. It would also show correlations between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

A comprehensive search of scientific literature did not yield specific, published 2D NMR experimental data for Benzenepropanoic acid, 2,5-dihydroxy-.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample via gas chromatography and then provides mass spectra for each component. For a compound like Benzenepropanoic acid, 2,5-dihydroxy-, derivatization (e.g., silylation) is often required to increase its volatility for GC analysis.

When subjected to Electron Ionization (EI), the molecule would form a molecular ion (M⁺), whose m/z value would correspond to the molecular weight of the derivatized compound. This molecular ion would then undergo fragmentation, producing a unique pattern of fragment ions. Key fragmentation pathways would likely involve the loss of the carboxylic acid group or parts of the side chain, and cleavages characteristic of the derivatized hydroxyl groups. The fragmentation pattern serves as a fingerprint for identification.

Table 3: Predicted Key Mass Fragments for Benzenepropanoic Acid, 2,5-Dihydroxy- (Underivatized, EI-MS) (Note: These are theoretical predictions. Experimental results would depend on derivatization and instrument conditions.)

| m/z Value | Predicted Fragment Identity |

|---|---|

| 182 | [M]⁺ (Molecular Ion) |

| 137 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 124 | [C₇H₈O₂]⁺ (Benzylic cleavage) |

| 109 | [C₆H₅O₂]⁺ (Loss of ethyl group from benzylic cleavage fragment) |

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB(-)MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing polar and thermally unstable compounds like Benzenepropanoic acid, 2,5-dihydroxy-. wikipedia.orglibretexts.org In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically Xenon (Xe) or Argon (Ar). wikipedia.orgcreative-proteomics.com This process causes the analyte molecules to be sputtered into the gas phase and ionized. libretexts.org

For Benzenepropanoic acid, 2,5-dihydroxy-, analysis is often performed in the negative ion mode (FAB(-)), which is well-suited for acidic compounds. The primary ion expected in the negative ion spectrum is the deprotonated molecule, [M-H]⁻. wikipedia.orgcreative-proteomics.com Given the molecular weight of 182.17 g/mol for the compound (C₉H₁₀O₄), this would result in a prominent ion peak at a mass-to-charge ratio (m/z) of 181. nih.gov

The resulting mass spectrum provides crucial information for confirming the molecular weight of the compound. While FAB is a "soft" ionization method that minimizes fragmentation, some fragmentation may still occur, offering clues about the molecule's structure.

Table 1: Expected Ions in FAB(-) Mass Spectrum of Benzenepropanoic acid, 2,5-dihydroxy-

| Ion | Formula | Mass-to-Charge Ratio (m/z) | Description |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The IR spectrum of Benzenepropanoic acid, 2,5-dihydroxy- is distinguished by absorptions corresponding to its hydroxyl (-OH), carboxylic acid (-COOH), and benzene ring functionalities.

The presence of the carboxylic acid group gives rise to two particularly prominent absorptions: a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band between 1725-1700 cm⁻¹. docbrown.infodocbrown.info The broadness of the O-H absorption is a result of intermolecular hydrogen bonding. docbrown.info Additionally, the two phenolic O-H groups contribute to the broadness in the hydroxyl absorption region. Other key absorptions include C-H stretches from the aromatic ring and the alkyl chain, and C=C stretching vibrations from the benzene ring.

Table 2: Characteristic IR Absorption Bands for Benzenepropanoic acid, 2,5-dihydroxy-

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Phenol | O-H stretch | 3550 - 3230 | Broad, Medium |

| Alkyl | C-H stretch | 2975 - 2845 | Medium |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic | C=C stretch | ~1600 and ~1475 | Medium to Weak |

Chromatographic Analytical Methods

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and determining the purity of a sample. chemistryhall.com For a polar compound like Benzenepropanoic acid, 2,5-dihydroxy-, the stationary phase is typically a polar adsorbent such as silica (B1680970) gel (SiO₂) coated on a plate. chemistryhall.com

The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the plate via capillary action. Due to the compound's polarity, stemming from its two hydroxyl groups and a carboxylic acid function, a relatively polar eluent system is required to achieve appropriate migration on the silica plate. A common mobile phase for such compounds might consist of a mixture of a non-polar solvent like ethyl acetate (B1210297) and a polar solvent such as acetic acid or methanol (B129727). quizlet.com

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. The specific Rf value is highly dependent on the exact conditions, including the stationary phase, mobile phase composition, and temperature. Visualization of the spot can be achieved under UV light or by using a staining agent.

Table 3: Typical TLC Analysis Parameters for Benzenepropanoic acid, 2,5-dihydroxy-

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | A mixture of polar and non-polar solvents (e.g., Ethyl Acetate/Acetic Acid) |

| Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate) |

| Expected Result | A single spot, indicating a pure sample. The Rf value will be less than 1. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and oxygen) within a compound. This data is used to confirm the empirical and molecular formula. The theoretical elemental composition of Benzenepropanoic acid, 2,5-dihydroxy- (C₉H₁₀O₄) is calculated based on its atomic composition and molecular weight (182.17 g/mol ). nih.gov

The experimentally determined values ("found") are then compared to the theoretical ("calculated") values. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity.

Table 4: Elemental Analysis Data for Benzenepropanoic acid, 2,5-dihydroxy- (C₉H₁₀O₄)

| Element | Atomic Mass | Moles of Atoms | Mass in Formula | Percentage (Calculated) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 59.34% |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 5.53% |

| Oxygen (O) | 16.00 | 4 | 64.00 | 35.13% |

| Total | | | 182.17 | 100.00% |

Mechanistic Studies and Biological Activities of Benzenepropanoic Acid, 2,5 Dihydroxy and Analogs Non Human/in Vitro Focus

Antioxidant Activity Investigations

Reactive oxygen species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to cellular components. nih.gov Phenolic compounds, characterized by hydroxyl groups attached to an aromatic ring, can donate hydrogen atoms or electrons to neutralize these radicals. The antioxidant capacity of these compounds is significantly influenced by the number and position of hydroxyl groups. nih.gov

While direct studies on the specific ROS scavenging mechanisms of Benzenepropanoic acid, 2,5-dihydroxy- are limited, research on its analogs provides insight. For instance, its structural analog, 3,4-dihydroxy-benzenepropanoic acid (dihydrocaffeic acid), has been shown to effectively scavenge intracellular ROS. medchemexpress.com Another related compound, 2,5-dihydroxybenzoic acid, has also been evaluated for its antioxidant effects in models of induced hyperoxia. nih.gov The presence of multiple hydroxyl groups in these structures is believed to contribute to their hydrogen-donating ability, which is crucial for neutralizing free radicals. researchgate.net

Anti-Inflammatory Activity Research

Inflammation is a complex biological response involving various cells and signaling molecules. Chronic inflammation is linked to numerous diseases, and the potential of phenolic compounds to modulate inflammatory pathways is an active area of research.

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are key mediators of the inflammatory response. nih.gov Research on analogs of Benzenepropanoic acid, 2,5-dihydroxy- has demonstrated significant inhibitory effects on the production of these molecules. In vitro studies using 3,4-dihydroxy-benzenepropanoic acid showed a reduction in the production of IL-6 and IL-8 in human keratinocyte models following UV radiation. medchemexpress.com Similarly, another analog, 2′,5′-Dihydroxyacetophenone, was found to inhibit the production of IL-6 and Interleukin-1β in vitro. xiahepublishing.com These findings suggest that dihydroxy-substituted phenylpropanoids may interfere with the signaling cascades that lead to the expression of these inflammatory mediators.

Below is a table summarizing the observed effects of 3,4-dihydroxy-benzenepropanoic acid on cytokine production in a human keratinocyte model.

| Compound | Cell Model | Stimulus | Affected Cytokines | Observed Effect |

| 3,4-dihydroxy-benzenepropanoic acid | HaCaT cells | UV radiation | Interleukin-6 (IL-6), Interleukin-8 (IL-8) | Reduction in cytokine production |

This table is based on data from in vitro studies and is for informational purposes only.

The anti-inflammatory effects of phenolic compounds are often mediated through their interaction with key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines. mdpi.comscienceopen.com

Mechanistic studies on 3,4-dihydroxy-benzenepropanoic acid have revealed its ability to inhibit both NF-κB and MAPK signaling pathways in mouse chondrocytes stimulated with Interleukin-1β. medchemexpress.com The activation of these pathways typically leads to the transcription of inflammatory mediators. researchgate.net By inhibiting the phosphorylation of key proteins in the MAPK cascade (such as p38) and preventing the activation of NF-κB, this analog can effectively suppress the inflammatory response at a molecular level. medchemexpress.com This mode of action is a common theme among many bioactive polyphenols. mdpi.com

Antimicrobial Activity Assessments

Phenolic compounds are known to possess a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi. Their mechanisms of action can include disrupting microbial cell membranes, inhibiting essential enzymes, and interfering with metabolic processes. mdpi.com

Phenolic acids, as a class, have demonstrated potent antibacterial activity against a range of pathogens, including drug-resistant strains. mdpi.com However, specific in vitro antimicrobial assessments focusing solely on Benzenepropanoic acid, 2,5-dihydroxy- are not extensively documented in the reviewed literature. The antimicrobial efficacy of phenolic compounds is highly dependent on their specific chemical structure. mdpi.com Therefore, while the broader class of compounds shows promise, further targeted research is required to determine the specific antimicrobial spectrum and potency of Benzenepropanoic acid, 2,5-dihydroxy-.

Antiproliferative and Cell Growth Modulation Studies (in vitro cell lines, non-human models)

In vitro studies using cellular models have shown that homogentisic acid (HGA), a close analog of Benzenepropanoic acid, 2,5-dihydroxy-, can influence cell proliferation and survival, primarily through the induction of oxidative stress. In human chondrocytic cell lines used as a model for alkaptonuria, treatment with HGA was found to cause oxidative stress dysfunctions that lead to a series of cellular responses affecting homeostasis and cell viability.

A key mechanism by which Benzenepropanoic acid, 2,5-dihydroxy- and its analogs modulate cell growth is through the induction of apoptosis, or programmed cell death. In studies on human chondrocytes, prolonged treatment with HGA was identified as an apoptosis inducer. This process, termed "chondroptosis" in cartilage cells, is a protective mechanism against cellular stress. In a chronic state, HGA-induced oxidative stress leads to an activation of the chondroptosis pathway. This is characterized by morphological changes in the cells, including alterations in nuclear shape, loss of regular cell shape, and chromatin condensation, which are hallmarks of apoptosis.

Enzyme Inhibition Studies

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. mdpi.comnih.gov There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov While extensive research exists on how various natural products modulate NOS activity, direct studies detailing the specific effects of Benzenepropanoic acid, 2,5-dihydroxy- on NOS isoforms are not prominent in the available literature. However, related phenolic compounds and plant extracts have been shown to influence endothelial NO production. nih.gov For example, a benzofuran (B130515) derivative, 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran, has been shown to increase eNOS activity and NO availability in cultured human endothelial cells. nih.gov This occurs through a mechanism involving an increase in intracellular calcium levels and activation of the CaMKKβ–AMPK signaling pathway. nih.gov

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, contributing to diabetic complications. Consequently, aldose reductase inhibitors (ARIs) are investigated as potential therapeutic agents. While data on Benzenepropanoic acid, 2,5-dihydroxy- itself as an aldose reductase inhibitor is scarce, various structurally related derivatives have been synthesized and evaluated for this activity.

A series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives were synthesized and tested for their in vitro inhibitory effects on rat lens aldose reductase. Several of these compounds demonstrated potent inhibition. The structure-activity relationship studies indicated that the presence and position of hydroxyl groups on the phenyl ring significantly influence the inhibitory activity.

| Compound Derivative | Structure Highlights | IC50 (µM) |

| (Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acid | 3,4-dihydroxy substitution on phenyl ring | 0.49 |

This table presents the IC50 value for a potent aldose reductase inhibitor derivative, highlighting the effective substitution pattern.

The inhibitory mechanism often involves the interaction of a polar moiety, such as a carboxylic acid group, with the "anion binding pocket" of the enzyme, and a hydrophobic part that interacts with a non-polar region of the active site.

Molecular Interaction and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Benzenepropanoic acid, 2,5-dihydroxy-, and a protein target at the atomic level. Such studies are crucial for predicting the binding affinity and mechanism of action of a compound.

While direct molecular docking studies of Benzenepropanoic acid, 2,5-dihydroxy- with Penicillin-Binding Protein 3 (PBP3) are not extensively documented in the available literature, research on structurally similar phenolic acids provides significant insights into their potential interactions with bacterial PBPs. PBPs are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, making them a primary target for antibiotics. nih.govnih.gov The ability of phenolic compounds to interact with these proteins suggests a potential mechanism for antibacterial activity.

Computational studies involving various phenolic acids have demonstrated their capacity to bind to the active sites of PBPs, including PBP2a and PBP3. nih.govtandfonline.com For instance, a molecular docking study of 22 different phenolic acids derived from the shikimate pathway against PBP3 from Pseudomonas aeruginosa identified several compounds with strong binding affinities, in some cases superior to the reference antibiotic, cefotaxime. tandfonline.com The binding affinity is typically quantified by a docking score, measured in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. tandfonline.com

In one such study, chlorogenic acid and ellagic acid emerged as top candidates with docking scores of -8.4 kcal/mol each, compared to -7.5 kcal/mol for cefotaxime. tandfonline.com These findings highlight that the structural features of phenolic acids, including the presence and position of hydroxyl groups on the aromatic ring, are critical determinants of their binding affinity to PBP active sites. The characteristic hydroxyl groups on the benzene (B151609) ring of phenolic compounds are known to facilitate strong protein binding. nih.gov Given its structure, Benzenepropanoic acid, 2,5-dihydroxy- possesses the key functional groups—a phenyl ring with two hydroxyl groups and a carboxylic acid moiety—that are expected to contribute to its binding affinity with proteins like PBP3.

Table 1: Predicted Binding Affinities of Selected Phenolic Acids with Bacterial Penicillin-Binding Proteins (PBPs) This table is generated based on data from studies on various phenolic acids and is intended to be illustrative of the potential binding affinities of this class of compounds.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Chlorogenic Acid | PBP3 (P. aeruginosa) | -8.4 |

| Ellagic Acid | PBP3 (P. aeruginosa) | -8.4 |

| Isotheaflavin | PBP2a (S. aureus) | -8.5 |

| Epigallocatechin gallate | PBP2a (S. aureus) | -7.9 |

| Cefotaxime (Reference) | PBP3 (P. aeruginosa) | -7.5 |

| Amoxicillin (Reference) | PBP2a (S. aureus) | -6.2 |

Theoretical Binding Mode Analysis

Theoretical analysis of the binding mode reveals how a ligand fits into the active site of a protein and which specific interactions stabilize the complex. For phenolic acids binding to PBPs, the interactions are primarily driven by hydrogen bonds and van der Waals forces. tandfonline.comnih.gov

The active site of PBP3 contains several conserved structural motifs, including SXXK, SXN, and KTG, which are critical for its catalytic function. tandfonline.comsemanticscholar.org Docking studies of phenolic acids like chlorogenic and ellagic acid show that they form hydrogen bonds with key amino acid residues within these motifs. tandfonline.com A particularly important residue is Ser392, which is involved in the natural catalytic process of crosslinking glycan subunits and is a primary site of interaction for inhibitors. tandfonline.comsemanticscholar.org

For Benzenepropanoic acid, 2,5-dihydroxy-, the binding mode within the PBP3 active site would theoretically involve:

Hydrogen Bonding: The two hydroxyl groups on the phenyl ring and the carboxylic acid group of the propanoic acid side chain are prime candidates for forming hydrogen bonds with polar amino acid residues in the active site, such as serine, lysine, and asparagine. tandfonline.comfrontiersin.org

Hydrophobic Interactions: The benzene ring can engage in hydrophobic or π-π stacking interactions with nonpolar residues, further anchoring the molecule within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models use molecular descriptors to predict the activity of new compounds and to understand the structural features that are essential for that activity. nih.gov

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. In this process, the phenolic compound itself is converted into a phenoxyl radical. The efficiency of a phenolic antioxidant is directly related to the stability of this resulting phenoxyl radical. nih.govresearchgate.net

QSAR models for antioxidant activity have identified several key molecular descriptors that correlate with the ease of phenoxyl radical formation and its stability: nih.gov

Bond Dissociation Enthalpy (BDE): A lower BDE for the O-H bond indicates that the hydrogen atom can be donated more easily, leading to higher antioxidant activity.

Ionization Potential (IP): This descriptor relates to the ease of electron donation, another mechanism of antioxidant action.

Spin Density Distribution: In the phenoxyl radical, the unpaired electron is delocalized across the aromatic ring. The distribution of this spin density is an indicator of the radical's stability. Greater delocalization leads to a more stable radical and a more effective parent antioxidant. nih.gov

Studies have shown that the number and position of hydroxyl groups on the phenyl ring are the most critical structural features. researchgate.netfrontiersin.org The 2,5-dihydroxy substitution pattern on Benzenepropanoic acid is significant, as multiple hydroxyl groups, particularly those in ortho or para positions to each other, can effectively stabilize the phenoxyl radical through resonance. researchgate.net

Table 2: Key Molecular Descriptors in QSAR Models for Phenolic Antioxidant Activity This table lists common descriptors used in QSAR studies to predict the radical scavenging and antioxidant potential of phenolic compounds.

| Descriptor Category | Specific Descriptor | Correlation with Antioxidant Activity |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Inversely correlated; lower BDE enhances activity. |

| Electronic | Ionization Potential (IP) | Inversely correlated; lower IP enhances activity. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Positively correlated; higher HOMO energy indicates easier electron donation. |

| Quantum Chemical | Spin Density | Relates to the stability of the resulting phenoxyl radical. |

| Structural | Number and Position of -OH Groups | Directly influences BDE and radical stability. |

Structure-Related Cytotoxicity Predictions

QSAR models have also been developed to predict the cytotoxicity of phenolic compounds and their derivatives against various cell lines. nih.gov These models are valuable for identifying structural modifications that might enhance or decrease cytotoxicity.

For classes of compounds structurally related to Benzenepropanoic acid, 2,5-dihydroxy-, such as cinnamic acids and chalcones, QSAR studies have been constructed to predict their anticancer activities. nih.govresearchgate.net These models utilize a wide range of molecular descriptors, including:

Constitutional Descriptors: Molecular weight, number of specific atoms.

Topological Descriptors: Indices that describe molecular branching and shape.

Geometrical Descriptors: Parameters related to the 3D structure of the molecule.

Functional Group Counts: Presence or absence of specific structural motifs.

For example, a QSAR model developed for 2′,4′-dihydroxychalcone derivatives found that specific substitutions, such as the presence of chlorine atoms on the β-ring, and certain geometric properties were beneficial for predicted cytotoxic activity against the MCF-7 human breast cancer cell line. nih.gov While these models are specific to the training set of compounds, they demonstrate the principle that the cytotoxic effects of phenolic compounds can be quantitatively modeled based on their detailed chemical structure. The application of such models could hypothetically predict the potential cytotoxicity of Benzenepropanoic acid, 2,5-dihydroxy- by analyzing its unique set of molecular descriptors.

Biosynthetic Pathways and Metabolic Transformations

Endogenous Metabolic Pathways in Biological Systems

The primary endogenous metabolic pathway leading to the formation of Benzenepropanoic acid, 2,5-dihydroxy- is rooted in the catabolism of the amino acid tyrosine. nih.govreactome.org This pathway is a fundamental process observed in various organisms, including animals and plants. nih.govnih.gov The initial steps involve the conversion of tyrosine to p-hydroxyphenylpyruvate through the action of tyrosine aminotransferase. nih.govresearchgate.net Subsequently, the enzyme p-hydroxyphenylpyruvate dioxygenase catalyzes the formation of homogentisic acid (2,5-dihydroxyphenylacetic acid). nih.govwikipedia.org

Homogentisic acid is a critical intermediate in this pathway. wikipedia.orgnih.gov In the context of tyrosine degradation, homogentisic acid is typically cleaved by homogentisate (B1232598) 1,2-dioxygenase to form maleylacetoacetate, which eventually enters central metabolism. nih.govnih.gov However, an alternative metabolic fate for homogentisic acid can lead to the formation of Benzenepropanoic acid, 2,5-dihydroxy-. This likely involves the conversion of homogentisic acid to 2,5-dihydroxyphenylpyruvic acid, which is then subsequently reduced to yield Benzenepropanoic acid, 2,5-dihydroxy-. While the specific enzymes catalyzing these final steps have not been definitively characterized, this proposed pathway is biochemically plausible.

In the context of human metabolism, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the genetic disorder alkaptonuria, characterized by the accumulation of homogentisic acid. nih.govnih.gov This highlights the central role of homogentisic acid metabolism.

The following table summarizes the key steps in the proposed biosynthetic pathway of Benzenepropanoic acid, 2,5-dihydroxy- from tyrosine.

| Precursor | Intermediate | Enzyme/Process | Product |

|---|---|---|---|

| Tyrosine | p-Hydroxyphenylpyruvate | Tyrosine aminotransferase | p-Hydroxyphenylpyruvate |

| p-Hydroxyphenylpyruvate | Homogisic acid | p-Hydroxyphenylpyruvate dioxygenase | Homogentisic acid |

| Homogentisic acid | 2,5-Dihydroxyphenylpyruvic acid | (Proposed) Dehydrogenase/Oxidase | 2,5-Dihydroxyphenylpyruvic acid |

| 2,5-Dihydroxyphenylpyruvic acid | - | (Proposed) Reductase | Benzenepropanoic acid, 2,5-dihydroxy- |

Enzymatic Transformations (e.g., Diphenolase Activity, Glucuronide Conjugation)

Once formed, Benzenepropanoic acid, 2,5-dihydroxy- can be a substrate for further enzymatic transformations, which modify its structure and biological activity. These transformations include oxidation by diphenolases and conjugation reactions like glucuronidation.

Diphenolase Activity: Diphenolases, a subclass of polyphenol oxidases, are enzymes that catalyze the oxidation of o-diphenols to their corresponding o-quinones. nih.govnih.gov Given that Benzenepropanoic acid, 2,5-dihydroxy- possesses a hydroquinone (B1673460) structure (a 1,4-diphenol), it is a potential substrate for enzymes with diphenolase activity. This enzymatic oxidation would convert the hydroxyl groups into quinones, leading to more reactive molecules that can participate in polymerization and other reactions. While direct studies on the diphenolase activity specifically with Benzenepropanoic acid, 2,5-dihydroxy- as the substrate are limited, the general activity of these enzymes on similar phenolic compounds is well-established. nih.gov

Glucuronide Conjugation: Glucuronidation is a major phase II metabolic reaction in which a glucuronic acid moiety is transferred from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and generally increases the water solubility of the substrate, facilitating its excretion. nih.gov Phenolic compounds are common substrates for glucuronidation. In plants, a similar process of glycosylation occurs, where glucose is conjugated to secondary metabolites. For instance, dihydroxybenzoic acids have been shown to be glycosylated in plants, a process catalyzed by UDP-glucosyltransferases. nih.govnih.gov This suggests that Benzenepropanoic acid, 2,5-dihydroxy-, with its hydroxyl groups, is a likely candidate for undergoing glucuronide or glucoside conjugation in both animal and plant systems, respectively. This conjugation would represent a significant metabolic transformation, altering its physicochemical properties and biological fate.

The table below outlines the potential enzymatic transformations of Benzenepropanoic acid, 2,5-dihydroxy-.

| Transformation | Enzyme Class | Potential Product | Significance |

|---|---|---|---|

| Oxidation | Diphenolase (Polyphenol Oxidase) | Quinone derivative | Formation of reactive intermediates, potential for polymerization. |

| Glucuronidation/Glycosylation | UDP-glucuronosyltransferase (UGT) / UDP-glucosyltransferase | Glucuronide or glucoside conjugate | Increased water solubility, detoxification, and transport. |

Role in Broader Phenylpropanoid and Flavonoid Metabolic Networks

The phenylpropanoid pathway is a major route for the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids. frontiersin.orgnih.gov This pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. nih.govresearchgate.net This central intermediate then enters various branch pathways leading to the diverse classes of phenylpropanoids. nih.govmdpi.com

While Benzenepropanoic acid, 2,5-dihydroxy- is not a direct intermediate in the canonical phenylpropanoid or flavonoid biosynthesis pathways, its structural similarity to key intermediates suggests a potential intersection. The core C6-C3 skeleton (a phenyl ring with a three-carbon side chain) of Benzenepropanoic acid, 2,5-dihydroxy- is characteristic of phenylpropanoids. Its formation through the tyrosine catabolic pathway represents a parallel route for the synthesis of a C6-C3 phenolic acid.

It is plausible that Benzenepropanoic acid, 2,5-dihydroxy- or its derivatives could be integrated into the broader phenylpropanoid network. For instance, it could serve as a precursor for the synthesis of other, more complex phenolic compounds or be subject to the same modifying enzymes (e.g., hydroxylases, methyltransferases, and glycosyltransferases) that act on other phenylpropanoid intermediates. frontiersin.orgmdpi.com The presence of hydroxyl groups on the aromatic ring makes it a candidate for further enzymatic modifications that are common in flavonoid biosynthesis, such as additional hydroxylation or methylation, which could lead to a wider diversity of related compounds. nih.gov

The precise role and the extent of the interaction of Benzenepropanoic acid, 2,5-dihydroxy- with the phenylpropanoid and flavonoid metabolic networks remain an area for further investigation. However, its existence as a naturally occurring phenolic acid derived from a primary metabolic pathway underscores the intricate connections between primary and secondary metabolism in biological systems.

Potential Non Clinical Applications and Future Research Directions

Utility as Pharmaceutical Intermediates

The chemical structure of Benzenepropanoic acid, 2,5-dihydroxy- makes it a plausible candidate as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. The presence of multiple reactive sites—the two hydroxyl groups on the benzene (B151609) ring and the carboxylic acid group—allows for a variety of chemical modifications.

Hydroquinone (B1673460) and its derivatives are known to be important intermediates in the synthesis of various chemicals, including inhibitors, stabilizers, and antioxidants. eastman.com This suggests that Benzenepropanoic acid, 2,5-dihydroxy- could serve as a building block for creating novel drugs. For instance, derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been explored as scaffolds for developing new antimicrobial and anticancer agents. mdpi.comnih.govnih.gov The synthesis of various derivatives from this core structure could lead to the development of compounds with a wide range of therapeutic properties.

Table 1: Potential Pharmaceutical Intermediate Applications

| Feature | Potential Synthetic Application |

|---|---|

| Dihydroxy Phenolic Ring | Can be modified to enhance antioxidant or other biological activities. |

| Propanoic Acid Side Chain | Offers a site for esterification or amidation to create prodrugs or alter solubility. |

Applications in Materials Science (e.g., Optical and Electrical Properties)

Phenolic compounds are foundational components in the synthesis of various polymers. The dihydroxy functionality of Benzenepropanoic acid, 2,5-dihydroxy- makes it a suitable monomer for producing polyesters and other polymers. These polymers could potentially exhibit interesting optical and electrical properties.

Polymers derived from natural phenolic compounds have garnered significant interest due to their potential for enhanced stability and processability compared to their monomeric counterparts. mdpi.com For example, phenolic resins are known for their thermal stability and are used in a wide array of industrial applications. researchgate.net Research on phenolic polymers derived from chalcones has shown that their electrical conductivity can be tuned, suggesting that polymers synthesized from Benzenepropanoic acid, 2,5-dihydroxy- might act as semiconductors. nih.gov

The optical properties of polymers are influenced by their chemical composition and structure. intertek.com The incorporation of the chromophoric dihydroxybenzene moiety from Benzenepropanoic acid, 2,5-dihydroxy- into a polymer backbone could impart specific light-absorbing or emitting properties. Studies on other natural phenols have explored their optical properties for applications in sensors and other devices. researchgate.netmdpi.com

Table 2: Potential Material Science Applications

| Property | Potential Application | Rationale |

|---|---|---|

| Electrical | Semiconductor materials, conductive polymers. | The conjugated system of the benzene ring could facilitate electrical conductivity in a polymer matrix. nih.govwikipedia.org |

| Optical | UV-absorbers, components in optical sensors. | The phenolic structure can absorb UV light and may exhibit fluorescence, which is useful for optical applications. researchgate.netmdpi.com |

| Thermal | Thermosetting materials, heat-resistant polymers. | Phenolic polymers often exhibit high thermal stability. nih.gov |

Research Avenues for Investigating Mechanisms of Action and Efficacy in Model Systems

Future research on Benzenepropanoic acid, 2,5-dihydroxy- should focus on elucidating its biological activities and mechanisms of action, drawing parallels from structurally similar compounds.

Antioxidant and Anti-inflammatory Activity: Hydroquinone and its derivatives are known for their antioxidant properties, which stem from their ability to scavenge free radicals. eastman.comnih.govbohrium.comnih.gov The 2,5-dihydroxy substitution pattern in Benzenepropanoic acid, 2,5-dihydroxy- is analogous to hydroquinone, suggesting it may also possess significant antioxidant capabilities. The mechanism likely involves the donation of hydrogen atoms from the hydroxyl groups to neutralize reactive oxygen species. patsnap.com In vitro studies using cell-free assays (like DPPH and ABTS) and cell-based models could confirm and quantify this antioxidant potential. mdpi.com

Furthermore, related dihydroxyphenylpropanoic acids, such as 3,4-dihydroxyphenylpropionic acid (dihydrocaffeic acid), have demonstrated anti-inflammatory and cytoprotective effects in various in vitro and in vivo models. medchemexpress.com For instance, dihydrocaffeic acid has been shown to reduce the production of pro-inflammatory cytokines. medchemexpress.com Another related compound, 3,4-dihydroxyphenylpropionic acid, has been found to alleviate hepatic ischemia/reperfusion injury by mitigating macrophage pro-inflammatory activity in mice. nih.gov These findings suggest that Benzenepropanoic acid, 2,5-dihydroxy- could be investigated for similar anti-inflammatory properties.

Enzyme Inhibition: The structural analog, 3-(2,4-dihydroxyphenyl)propanoic acid, is a known potent and competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. medchemexpress.comchemsrc.com This indicates a high probability that Benzenepropanoic acid, 2,5-dihydroxy- could also exhibit tyrosinase inhibitory activity, making it a candidate for studies related to hyperpigmentation.

Future in vitro studies should therefore aim to:

Evaluate the antioxidant capacity of Benzenepropanoic acid, 2,5-dihydroxy- using established assays.

Investigate its anti-inflammatory effects in cell models of inflammation.

Assess its inhibitory activity against enzymes like tyrosinase.

Subsequent in vivo studies in animal models could then be designed to explore its efficacy in conditions related to oxidative stress, inflammation, and skin pigmentation disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dihydroxybenzenepropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves hydroxylation of benzenepropanoic acid derivatives or selective protection/deprotection of hydroxyl groups. For example, ester hydrolysis under basic conditions (e.g., sodium hydroxide in ethanol) can yield carboxylic acid groups, as demonstrated in analogous syntheses of hydroxybenzoic acids . Reaction optimization may include adjusting pH, temperature (e.g., 80°C for faster kinetics), and solvent systems (e.g., tetrahydrofuran for solubility). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which analytical techniques are most effective for characterizing 2,5-dihydroxybenzenepropanoic acid’s structure and purity?

- Methodological Answer :

- Mass Spectrometry (MS) : Derivatization (e.g., methyl ester formation) improves volatility for GC-MS analysis. The methyl ester of 2,5-dihydroxybenzoic acid has been characterized with a molecular ion peak at m/z 168 (C₈H₈O₄) .

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve hydroxyl proton environments and confirm substitution patterns.

- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) is suitable for purity assessment, as used for structurally similar phenolic acids .

Q. How can researchers mitigate interference from structural analogs during quantitative analysis?

- Methodological Answer : Use high-resolution tandem MS (HRMS/MS) to differentiate isomers via fragmentation patterns. For example, 2,5-dihydroxy derivatives exhibit distinct fragmentation compared to 3,4-dihydroxy analogs. Chromatographic separation (e.g., using C18 columns with acidic mobile phases) further reduces co-elution issues .

Advanced Research Questions

Q. How do the 2,5-dihydroxy groups influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests:

- pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via UV-Vis or LC-MS. Hydroxyl groups may enhance susceptibility to oxidation at alkaline pH.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Antioxidant derivatives (e.g., tert-butyl-substituted analogs) show enhanced thermal stability, suggesting radical-scavenging mechanisms .

Q. What experimental approaches can elucidate the antioxidant mechanisms of 2,5-dihydroxybenzenepropanoic acid in biological systems?

- Methodological Answer :

- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify free radical neutralization. Compare activity to known antioxidants like BHA or trolox.

- Electron Spin Resonance (ESR) : Detect transient radical intermediates formed during antioxidant reactions.

- Cell-Based Models : Measure ROS reduction in cultured cells using fluorescent probes (e.g., DCFH-DA). Structural analogs with tert-butyl groups exhibit potent antioxidant activity, providing a mechanistic framework .

Q. What computational strategies are effective for predicting the electronic configuration and reactivity of 2,5-dihydroxybenzenepropanoic acid?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Compare with experimental oxidation potentials from cyclic voltammetry.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs.

- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl positions) with bioactivity using datasets from related phenolic acids .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.